molecular formula C11H20O3 B14421794 Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate CAS No. 82290-72-0

Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate

Cat. No.: B14421794
CAS No.: 82290-72-0
M. Wt: 200.27 g/mol
InChI Key: DRGCTKWLOHCEIR-MWLCHTKSSA-N
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Description

Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate is an organic compound with a complex structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate typically involves several steps, including the formation of the hept-2-enoate backbone and the introduction of the hydroxy and methyl groups at specific positions. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents like dichloromethane and reagents such as ethyl magnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon at elevated pressure.

    Substitution: Tosyl chloride in pyridine at 0°C.

Major Products

Scientific Research Applications

Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

82290-72-0

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate

InChI

InChI=1S/C11H20O3/c1-5-14-10(12)7-6-9(4)11(13)8(2)3/h6-9,11,13H,5H2,1-4H3/t9-,11-/m1/s1

InChI Key

DRGCTKWLOHCEIR-MWLCHTKSSA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H](C)[C@@H](C(C)C)O

Canonical SMILES

CCOC(=O)C=CC(C)C(C(C)C)O

Origin of Product

United States

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